molecular formula C11H13N3O3 B1416430 N-(2-nitrophenyl)pyrrolidine-1-carboxamide CAS No. 1090012-11-5

N-(2-nitrophenyl)pyrrolidine-1-carboxamide

Cat. No.: B1416430
CAS No.: 1090012-11-5
M. Wt: 235.24 g/mol
InChI Key: GVXZLOXHFCMWRT-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)pyrrolidine-1-carboxamide is a chemical compound with the molecular formula C11H13N3O3. It is characterized by the presence of a pyrrolidine ring attached to a carboxamide group, with a nitrophenyl substituent at the nitrogen atom.

Scientific Research Applications

Future Directions

The future directions of research involving N-(2-nitrophenyl)pyrrolidine-1-carboxamide and similar compounds could involve further exploration of the pharmacophore space due to sp3-hybridization, and the design of new pyrrolidine compounds with different biological profiles . This could guide medicinal chemists to the best approach in the design of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)pyrrolidine-1-carboxamide typically involves the reaction of 2-nitroaniline with pyrrolidine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)pyrrolidine-1-carboxamide and its derivatives often involves the inhibition of specific enzymes or receptors. The nitrophenyl group can interact with the active site of enzymes, blocking substrate binding and thus inhibiting enzyme activity. Additionally, the pyrrolidine ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

    N-(2-nitrophenyl)pyrrolidine-2-carboxamide: Similar structure but with the nitrophenyl group at a different position on the pyrrolidine ring.

    N-(4-nitrophenyl)pyrrolidine-1-carboxamide: Similar structure but with the nitrophenyl group at the para position.

    N-(2-aminophenyl)pyrrolidine-1-carboxamide: A reduction product of N-(2-nitrophenyl)pyrrolidine-1-carboxamide

Uniqueness

This compound is unique due to the specific positioning of the nitrophenyl group, which can influence its reactivity and binding properties. This positioning allows for distinct interactions with biological targets, potentially leading to unique biological activities and applications .

Properties

IUPAC Name

N-(2-nitrophenyl)pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c15-11(13-7-3-4-8-13)12-9-5-1-2-6-10(9)14(16)17/h1-2,5-6H,3-4,7-8H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXZLOXHFCMWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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